molecular formula C20H23N3O3 B5448507 4-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine

4-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine

Cat. No.: B5448507
M. Wt: 353.4 g/mol
InChI Key: ZBJPQDMLEKSLDC-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Morpholines are a class of organic chemicals that contain a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .


Synthesis Analysis

The synthesis of oxadiazoles often involves the reaction of a thiosemicarbazide intermediate with various reagents in different solvents, leading to the formation of 2-amino-1,3,4-oxadiazoles . The synthesis of morpholines is typically achieved through the reaction of diethylene glycol with ammonia .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been known to undergo a variety of chemical reactions, depending on the electron-withdrawing and donating substituents in their structure . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazoles and morpholines can vary widely depending on their specific structures. For example, (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a related compound, is a liquid at room temperature and has a molecular weight of 114.1 .

Mechanism of Action

The mechanism of action of oxadiazoles and morpholines can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely. For example, (5-Methyl-1,3,4-oxadiazol-2-yl)methanol has been associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Future Directions

Future research in this area could focus on designing and synthesizing new derivatives of these compounds with improved properties for various applications . This could include the development of new synthetic methods, the exploration of new biological targets, and the investigation of the structure-activity relationships of these compounds .

Properties

IUPAC Name

4-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(6-methoxynaphthalen-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-19-21-22-20(26-19)13-23-8-9-25-18(12-23)16-5-4-15-11-17(24-2)7-6-14(15)10-16/h4-7,10-11,18H,3,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJPQDMLEKSLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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